
Sodium O-(((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl) phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt is a modified nucleotide analog. It is a derivative of 2’-deoxyadenosine monophosphate where one of the non-bridging oxygen atoms in the phosphate group is replaced by a sulfur atom. This compound is often used in biochemical and molecular biology research due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt typically involves the phosphorylation of 2’-deoxyadenosine with a phosphorothioate reagent. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent such as acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyadenosine and phosphorothioate.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phosphorothioates.
Hydrolysis: 2’-Deoxyadenosine and phosphorothioate.
Applications De Recherche Scientifique
2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides.
Biology: Employed in studies of DNA-protein interactions and as a substrate for DNA polymerases.
Medicine: Investigated for its potential in antisense therapy and as a diagnostic tool.
Industry: Utilized in the production of nucleic acid-based products and as a research reagent.
Mécanisme D'action
The mechanism of action of 2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt involves its incorporation into DNA or RNA strands. The sulfur atom in the phosphate group can alter the stability and conformation of the nucleic acid, affecting its interactions with proteins and other molecules. This compound can inhibit or modify the activity of enzymes such as DNA polymerases and nucleases, making it a valuable tool in molecular biology research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyadenosine-5’-monophosphate: Lacks the sulfur atom in the phosphate group.
2’-Deoxyguanosine-5’-monophosphate: Contains guanine instead of adenine.
2’-Deoxycytidine-5’-monophosphate: Contains cytosine instead of adenine.
2’-Deoxyadenosine-5’-diphosphate: Contains an additional phosphate group.
Uniqueness
2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt is unique due to the presence of the sulfur atom in the phosphate group. This modification imparts distinct chemical and biological properties, such as increased resistance to nucleases and altered binding affinity to proteins, making it particularly useful in various research applications.
Propriétés
Formule moléculaire |
C10H12N5Na2O5PS |
|---|---|
Poids moléculaire |
391.25 g/mol |
Nom IUPAC |
disodium;(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(dioxidophosphinothioyloxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N5O5PS.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(20-7)2-19-21(17,18)22;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,22);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1 |
Clé InChI |
NVKMWLTUXNYFNK-OJSHLMAWSA-L |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=S)([O-])[O-])O.[Na+].[Na+] |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)([O-])[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


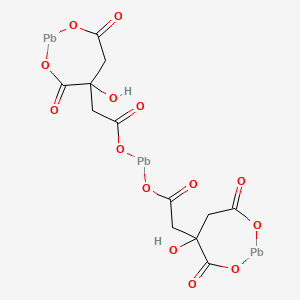
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13824869.png)
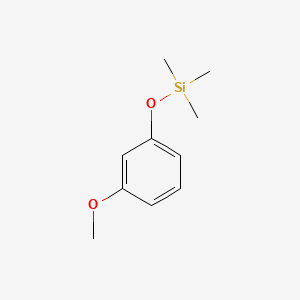
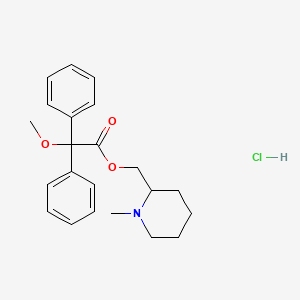
![cobalt(3+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B13824882.png)
![6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13824885.png)
![7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13824889.png)
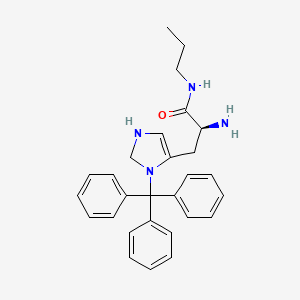

![N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13824909.png)
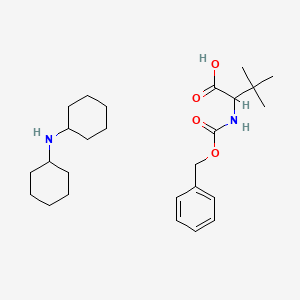

![3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13824926.png)
![3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13824942.png)
